![molecular formula C18H15N5O2S B2595079 N-(4-(3-metil-[1,2,4]triazolo[4,3-b]piridazin-6-il)fenil)bencenosulfonamida CAS No. 894984-26-0](/img/structure/B2595079.png)
N-(4-(3-metil-[1,2,4]triazolo[4,3-b]piridazin-6-il)fenil)bencenosulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide is a compound belonging to the class of organic compounds known as phenylpyridazines. These compounds contain a pyridazine ring substituted by a phenyl group.
Aplicaciones Científicas De Investigación
Chemistry
In the field of chemistry, N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows researchers to explore new synthetic pathways and develop derivatives with enhanced properties.
Biology
This compound has been investigated for its potential as an enzyme inhibitor. Notably, it targets enzymes such as carbonic anhydrase and cholinesterase. The inhibition of these enzymes can lead to significant biological effects, including modulation of physiological processes and potential therapeutic applications.
Medicine
N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide has shown promise in medicinal chemistry due to its anticancer properties. Recent studies have indicated that derivatives of this compound exhibit significant antitumor activity against various cancer cell lines:
- A549 (lung cancer) : IC50 values ranging from 0.15 μM to 2.85 μM.
- MCF-7 (breast cancer) : Similar inhibition profiles observed.
- HeLa (cervical cancer) : Effective in reducing cell viability.
The mechanism of action is believed to involve the inhibition of c-Met kinase activity, which plays a critical role in cancer cell proliferation and metastasis.
Antitumor Activity
A study conducted on the antitumor efficacy of structurally related compounds demonstrated that they inhibited key signaling pathways associated with tumor growth. The ability to inhibit c-Met with IC50 values around 0.09 μM was particularly noteworthy, leading to reduced tumor growth and increased apoptosis in cancer cells .
Enzyme Inhibition
Research focused on the enzyme inhibition capabilities of N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide revealed its effectiveness against specific targets like carbonic anhydrase. The compound's structural features contribute to its binding affinity and inhibitory action .
Summary of Findings
The applications of N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide span multiple scientific disciplines:
- In chemistry, it serves as a versatile building block for synthesizing complex compounds.
- In biology and medicine, it shows promise as an enzyme inhibitor and anticancer agent.
This compound's unique structural features contribute to its diverse applications and potential therapeutic benefits.
Mecanismo De Acción
Target of Action
The primary targets of N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide Compounds with similar structures have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These compounds can make specific interactions with different target receptors .
Mode of Action
The exact mode of action of N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
The specific biochemical pathways affected by N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide Compounds with similar structures have been found to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The ADME properties of N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures .
Result of Action
The molecular and cellular effects of N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide Compounds with similar structures have been found to exhibit excellent anti-tumor activity against various cancer cell lines .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide The role of reaction temperature has been investigated for the synthesis of compounds with similar structures .
Análisis Bioquímico
Biochemical Properties
It is known that triazolothiadiazine, a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine, is one of the most essential nuclei owing to their wide range of applications as synthetic intermediates and promising pharmaceuticals . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Molecular Mechanism
It is known that the carbonyl and amine groups in the carboxamide function act as a hydrogen-bond acceptor (HBA) and a hydrogen-bond donor (HBD), respectively . This behavior is significant in enhancing the biological activity of the compound .
Métodos De Preparación
The synthesis of N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide involves several steps. Initially, 3-(2-arylidenehydrazinyl)-6-chloropyridazine derivatives are generated by refluxing 3-chloro-6-hydrazinopyridazine with aromatic aldehydes in absolute ethanol and glacial acetic acid . Subsequently, 6-chloro-3-arylidene-[1,2,4]triazolo[4,3-b]pyridazine derivatives are obtained by heating the initial compounds under reflux at 80°C in a mixture of ferric chloride . The final step involves the sulfonation of the triazolo[4,3-b]pyridazine derivative to yield the target compound.
Análisis De Reacciones Químicas
N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Comparación Con Compuestos Similares
N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide is unique due to its dual inhibition of c-Met and Pim-1 kinases. Similar compounds include:
N-Methyl-N-[3-(6-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl]acetamide: This compound also contains the triazolo[4,3-b]pyridazine core but differs in its substitution pattern.
Triazolo[4,3-a]pyrazine derivatives: These compounds have shown antibacterial activity and share a similar triazole ring structure.
JNJ-38877605: A compound with a triazolo[4,3-b]pyridazine core, used as a kinase inhibitor.
N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide stands out due to its specific kinase inhibition profile and potential therapeutic applications in cancer treatment.
Actividad Biológica
N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound based on diverse sources, including synthesis methods, antiproliferative effects, and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure that includes a triazolo-pyridazine moiety linked to a benzenesulfonamide group. The molecular formula is C15H15N5O2S with a molecular weight of approximately 315.38 g/mol. The structure can be represented as follows:
- IUPAC Name : N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide
- CAS Number : 108825-65-6
- Molecular Weight : 315.38 g/mol
Antiproliferative Effects
Research indicates that compounds similar to N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide exhibit moderate to potent antiproliferative activity against various cancer cell lines. For instance:
- IC50 Values :
- Against SGC-7901 (gastric adenocarcinoma): 0.014 µM
- Against A549 (lung adenocarcinoma): 0.008 µM
- Against HT-1080 (fibrosarcoma): 0.012 µM
These values indicate strong inhibitory effects on cell proliferation compared to standard chemotherapeutic agents like CA-4 (colchicine analog) which has IC50 values in a similar range .
The mechanism by which this compound exerts its antiproliferative effects appears to involve:
- Tubulin Polymerization Inhibition : Studies have shown that the compound effectively inhibits tubulin polymerization, disrupting microtubule dynamics essential for mitosis.
- Cell Cycle Arrest : It has been observed that treatment with this compound leads to cell cycle arrest at the G2/M phase in A549 cells, indicating its potential as a chemotherapeutic agent targeting cell division .
Case Studies and Research Findings
A series of studies have synthesized various derivatives of the triazolo-pyridazine scaffold to evaluate their biological activities:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
4q | SGC-7901 | 0.014 | Tubulin inhibition |
4q | A549 | 0.008 | Cell cycle arrest |
4q | HT-1080 | 0.012 | Microtubule dynamics disruption |
These findings highlight the potential of N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide and its analogs as candidates for further development in cancer therapies.
Propiedades
IUPAC Name |
N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S/c1-13-19-20-18-12-11-17(21-23(13)18)14-7-9-15(10-8-14)22-26(24,25)16-5-3-2-4-6-16/h2-12,22H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTIYWWLDKLWRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.